molecular formula C8H9ClN2O B13656126 2-Chloro-N,3-dimethylisonicotinamide

2-Chloro-N,3-dimethylisonicotinamide

Cat. No.: B13656126
M. Wt: 184.62 g/mol
InChI Key: SDIRFNYHWSGFCP-UHFFFAOYSA-N
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Description

2-Chloro-N,3-dimethylisonicotinamide is an organic compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . This compound is a derivative of isonicotinamide, featuring a chlorine atom and two methyl groups attached to the nitrogen and carbon atoms of the isonicotinamide ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-N,3-dimethylisonicotinamide typically involves the following steps :

    Esterification: 2-Chloronicotinic acid is reacted with methanol to form 2-chloromethyl nicotinate.

    Aminolysis: The ester undergoes aminolysis with dimethylamine in the presence of a catalyst to yield this compound.

This method is advantageous due to its mild reaction conditions, simple process equipment, and low production cost. The reaction is highly controllable, resulting in good product quality with minimal waste.

Chemical Reactions Analysis

2-Chloro-N,3-dimethylisonicotinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

2-Chloro-N,3-dimethylisonicotinamide has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N,3-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways . The chlorine atom and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-Chloro-N,3-dimethylisonicotinamide can be compared with other nicotinamide derivatives, such as :

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-N,3-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C8H9ClN2O/c1-5-6(8(12)10-2)3-4-11-7(5)9/h3-4H,1-2H3,(H,10,12)

InChI Key

SDIRFNYHWSGFCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Cl)C(=O)NC

Origin of Product

United States

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